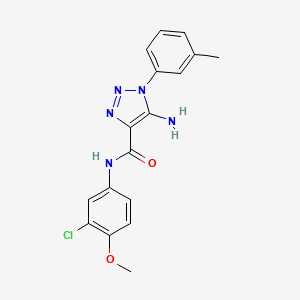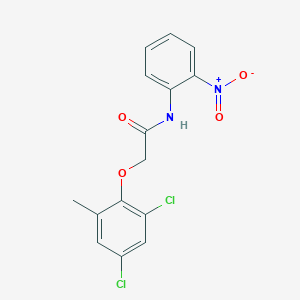
N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide, also known as CPCA, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. CPCA is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide has been studied extensively for its potential applications in various fields. One of the most promising applications of N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide is in the field of neuroscience, where it has been shown to act as a potent and selective inhibitor of the dopamine transporter. This makes N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide a potential tool for studying the role of dopamine in various neurological disorders, including Parkinson's disease and addiction.
In addition to its applications in neuroscience, N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide has also been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This makes N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide a potential candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide involves its ability to inhibit the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide increases the concentration of dopamine in the synapse, leading to increased dopamine signaling. This has been shown to have various effects on the brain, including increased locomotor activity and reward-seeking behavior.
Biochemical and Physiological Effects:
In addition to its effects on the brain, N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide has also been shown to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. This has been attributed to its ability to inhibit the reuptake of these neurotransmitters from the synapse.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. However, it also has several limitations, including its potential for toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide. One of the most promising directions is in the development of new therapies for neurological disorders, including Parkinson's disease and addiction. N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide may also have potential applications in the development of new cancer therapies. Additionally, further studies are needed to better understand the mechanism of action and biochemical and physiological effects of N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide, as well as its potential for toxicity and side effects.
Synthesemethoden
N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide can be synthesized through various methods, including the reaction of 2-chlorobenzoyl chloride with 3,5-dimethoxyaniline, followed by the reaction of the resulting product with piperidine and then with carboxylic acid. Another method involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting product with 2-chloroaniline and piperidine. Both methods have been used to synthesize N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide with high yields and purity.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-27-16-11-15(12-17(13-16)28-2)21(26)24-9-7-14(8-10-24)20(25)23-19-6-4-3-5-18(19)22/h3-6,11-14H,7-10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEZQFDCPIMJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1-[(3,5-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5217429.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5217436.png)
![N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5217441.png)


![9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride](/img/structure/B5217458.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5217459.png)
![2-chloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5217462.png)


![2-amino-4-(4-biphenylyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5217495.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5217506.png)
![1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217517.png)
